4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride
Description
This compound belongs to the spirotetrahydro-β-carboline (spiroindolone) class, characterized by a fused β-carboline core and a spirocyclic cyclohexane moiety. The tert-butyl group at the 4' position and the methoxy substitution at the 6-position are critical structural features that influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
4'-tert-butyl-6-methoxyspiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O/c1-20(2,3)14-7-10-21(11-8-14)19-16(9-12-22-21)17-13-15(24-4)5-6-18(17)23-19/h5-6,13-14,22-23H,7-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVYUUDFHWHORL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)C3=C(CCN2)C4=C(N3)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride typically involves multiple steps, starting with the construction of the beta-carboline core One common approach is the Fischer indole synthesis, which involves the cyclization of an indole derivative under acidic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization or chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with altered properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in the development of new pharmaceuticals and organic materials.
Biology: In biological research, 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is studied for its potential biological activities. It has been investigated for its anti-inflammatory, antioxidant, and neuroprotective properties, making it a candidate for therapeutic applications.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to modulate biological pathways makes it a target for the development of new treatments for various diseases.
Industry: In the industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other chemical products. Its unique structural properties allow for the creation of materials with specific characteristics.
Mechanism of Action
The mechanism by which 4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride exerts its effects involves interactions with molecular targets and pathways. It may act as an agonist or antagonist to specific receptors, modulating signaling pathways that influence cellular processes. The exact mechanism can vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
a) Methyl 2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane]-3-carboxylate
- Key Differences : Features a methyl ester group at position 3 instead of the tert-butyl group.
- This may reduce blood-brain barrier penetration but enhance peripheral activity .
b) 6-Methoxy-2-methyl-2,3,4,9-tetrahydrospiro[beta-carboline-1,4’-piperidine]
- Key Differences : Replaces the cyclohexane spiro-ring with a piperidine ring and adds a methyl group at position 2.
- Impact : The piperidine moiety may enhance basicity and hydrogen-bonding capacity, influencing receptor binding. The methyl group at position 2 could sterically hinder interactions with target proteins .
c) 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-β-carboline
- Key Differences : Substitutes the spirocyclohexane with a 4-fluorophenyl group at position 1.
- However, the absence of a spiro system reduces conformational rigidity .
Substituent-Driven Pharmacological Variations
a) Halogenated Analogs (e.g., 5'-Chloro-6,7-difluoro-3-methyl-spiroindolone)
- Key Differences : Incorporates halogen atoms (Cl, F) at positions 5', 6, and 5.
- Impact : Halogens enhance potency by increasing electronegativity and van der Waals interactions with hydrophobic receptor pockets. For example, 5'-chloro substitution in compound 20 () correlates with improved oral efficacy in preclinical models.
b) Ethyl-Substituted Analog (1-Ethyl-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline)
- Key Differences : An ethyl group at position 1 instead of the spirocyclohexane.
Physicochemical Properties
Biological Activity
4'-Tert-butyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,1'-cyclohexane] hydrochloride is a compound belonging to the beta-carboline family, which is characterized by a unique tricyclic structure. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The following sections will explore its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a tert-butyl group and a methoxy group , which contribute significantly to its chemical properties and biological activities. The spiro configuration of the compound allows for unique three-dimensional arrangements that can influence its interactions with various biological targets.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C21H30N2O |
| Molecular Weight | 330.48 g/mol |
| CAS Number | 904516-80-9 |
| Chemical Structure | Chemical Structure |
Pharmacological Applications
Research indicates that beta-carboline derivatives exhibit a wide range of biological activities, including:
- Antitumor Activity : Some studies have shown that beta-carbolines can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Certain beta-carbolines have demonstrated the ability to protect neurons from degeneration in models of neurodegenerative diseases.
- Antidepressant Properties : Beta-carbolines may modulate neurotransmitter systems, contributing to their potential use as antidepressants.
Interaction Studies
This compound has been shown to interact with several biological targets:
- Receptors : It may act on imidazoline receptors, which are involved in various physiological processes including insulin secretion and neuroprotection.
- DNA Interaction : Similar compounds have been noted for their potential mutagenic effects due to interactions with DNA.
Case Studies
- Neuroprotective Effects in Parkinson's Disease Models :
- Antitumor Activity :
Toxicology and Safety Profile
While many beta-carbolines show therapeutic potential, some have been associated with genotoxicity and cytotoxicity. Studies evaluating the mutagenic effects of related compounds have raised concerns about their safety profiles. For instance, harman and harmine were found to exhibit genotoxic effects under certain conditions .
Q & A
Q. Table 1: Comparative Bioactivity of Structural Analogs
| Compound | Structural Features | Reported Activity |
|---|---|---|
| Ethyl 4-aminocyclohexanecarboxylate | Lacks spiro-beta-carboline core | Moderate enzyme inhibition |
| tert-Butyl 4-azaspiro[2.4]heptane | Simplified spiro system, no methoxy | Antimicrobial |
| Target compound | Full spiro-beta-carboline scaffold | Variable IC50 values |
What advanced purification techniques are recommended for isolating this hydrochloride salt?
Level: Advanced
Answer:
Beyond standard column chromatography:
- Ion-exchange chromatography : To separate hydrochloride salts from neutral by-products .
- Crystallization screening : Use high-throughput platforms (e.g., Crystal16) to identify ideal solvent-antisolvent pairs for polymorph control .
- HPLC-MS coupling : For real-time tracking of co-eluting impurities during preparative runs .
How can researchers validate the compound’s stability under experimental conditions?
Level: Advanced
Answer:
Implement stability-indicating methods:
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation pathways .
- LC-MS/MS : Monitor degradation products (e.g., tert-butyl cleavage or beta-carboline oxidation) .
- Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorphic transitions .
What are emerging trends in studying spiro-beta-carboline derivatives like this compound?
Level: Advanced
Answer:
Future directions include:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
